4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid
Overview
Description
4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid (4-(4'-Cl-BnO)-3,5-DMPBA) is an organoboronic acid used in a variety of scientific research applications. It is a versatile compound that can be used in a variety of applications. Its structure, synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions are discussed in
Scientific Research Applications
Organic Synthesis Applications
4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid plays a crucial role in organic synthesis, particularly in the development of new compounds and reaction mechanisms. For instance, its derivatives have been utilized in the synthesis of benzofuro[2,3-c]pyrazol-3(1H)-ones, highlighting its importance in constructing complex molecular architectures (Hogale, Shirke, & Kharade, 1995). Similarly, its role in the carboxylation of aryl- and alkenylboronic esters with CO2 demonstrates its versatility in facilitating reactions that introduce carboxylic acid functionalities into aromatic systems (Ukai, Aoki, Takaya, & Iwasawa, 2006).
Materials Science and Supramolecular Chemistry
In materials science, this compound and its derivatives have been explored for their potential in creating novel supramolecular assemblies. Research demonstrates the synthesis of supramolecular assemblies through the interaction of phenylboronic acids with other molecules, indicating the potential of these compounds in designing new material structures with specific properties (Pedireddi & Seethalekshmi, 2004).
Environmental Studies
The compound's derivatives are also significant in environmental studies, particularly in the degradation of pollutants. A study on the degradation of 4-chloro-3,5-dimethylphenol by UV and UV/persulfate processes highlights the importance of boronic acids in environmental remediation efforts. This research sheds light on the kinetics, mechanisms, and the evolution of toxicity during the degradation process, offering insights into how similar compounds could be used in water treatment and pollution control (Li et al., 2020).
properties
IUPAC Name |
[4-[(4-chlorophenyl)methoxy]-3,5-dimethylphenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BClO3/c1-10-7-13(16(18)19)8-11(2)15(10)20-9-12-3-5-14(17)6-4-12/h3-8,18-19H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKKDZFJTODELM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)OCC2=CC=C(C=C2)Cl)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584491 | |
Record name | {4-[(4-Chlorophenyl)methoxy]-3,5-dimethylphenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
849062-38-0 | |
Record name | {4-[(4-Chlorophenyl)methoxy]-3,5-dimethylphenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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